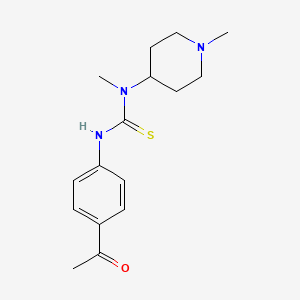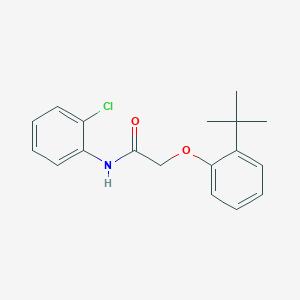![molecular formula C15H22N2O2 B5550930 N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)
N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide and related compounds involves several steps, starting from basic amino acids or their derivatives. One approach involves the substitution at the 4'-N'-benzylamide site, where electron-withdrawing groups retained activity, and electron-donating groups led to a loss of activity. This strategy was used to improve the anticonvulsant activities of related compounds, demonstrating the sensitivity of the anticonvulsant activity to substituents at this site (King et al., 2011).
Molecular Structure Analysis
The molecular structure of derivatives similar to N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide has been studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies provide detailed information on the molecular geometry, hydrogen bonding patterns, and the electronic environment of the molecules. For instance, the molecular structures of specific derivatives synthesized via Schiff bases reduction route were reported, revealing significant insights into their intermolecular interactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide and its derivatives can be complex, depending on the substituents and reaction conditions. Studies have documented reactions such as the 1,4-N-->O migration of a disubstituted phenyl ring, highlighting the novel chemical behavior of these compounds under specific conditions (Patil et al., 2006).
Physical Properties Analysis
The physical properties of N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various applications. Crystallographic studies provide valuable data on the packing, hydrogen bonding, and overall stability of these compounds in the solid state, aiding in the prediction of their physical behavior (Jebas et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for potential applications in medicinal chemistry and materials science. Research on the antimicrobial activity of certain derivatives demonstrated their potential as bioactive compounds, offering insights into their chemical behavior in biological systems (Sharma et al., 2009).
科学的研究の応用
Antioxidant and Neuroprotective Applications
N-acetylcysteine (NAC), a derivative with similar acetyl and amino functional groups, demonstrates significant potential in psychiatry, particularly for disorders like addiction, schizophrenia, and bipolar disorder. Its mechanisms suggest benefits beyond its antioxidant properties, influencing glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Environmental Impacts and Biodegradation
Research on acetamide, formamide, and their derivatives, including those with acetyl and methylamino functionalities, details their commercial importance and environmental consequences. The updated toxicological data provide insights into the biological effects and environmental toxicology of these compounds, indicating their widespread environmental persistence (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Remediation
A study on acetaminophen degradation highlights the effectiveness of advanced oxidation processes (AOPs) in treating contaminants with similar structural motifs, leading to various by-products and implications for environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Implications
The search for novel synthetic opioids, focusing on N-substituted benzamides and acetamides, reviews the chemistry and pharmacology of these compounds. Their development and emergence as substances of abuse underscore the importance of understanding their pharmacological and toxicological profiles (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Molecular Mechanisms and Functional Implications
The modulation of glutamate receptors by compounds with acetyl and amino functionalities elucidates their potential therapeutic implications, particularly in neurological disorders. This highlights the broad spectrum of applications for these chemical structures in enhancing neurotransmission and mitigating neurotoxicity (Wroblewski & Danysz, 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-6-15(3,4)14(19)16-12-7-9-13(10-8-12)17(5)11(2)18/h7-10H,6H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXKSZBJITUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)
![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)